Bienvenue dans la boutique en ligne BenchChem!

SMARCA-BD ligand 1 for PROTAC dihydrochloride

Bromodomain binding affinity SMARCA2/4 inhibitor PROTAC ligand development

SMARCA-BD ligand 1 for PROTAC dihydrochloride (CAS 2369053-68-7) is the established target-binding warhead for VHL-based SMARCA2/4 PROTACs. It is NOT interchangeable with generic bromodomain inhibitors—the piperazine moiety provides the essential chemical handle for linker conjugation, and its selectivity profile (Ki ~1.8 µM for SMARCA2 BD, ~2.5 µM for SMARCA4 BD, negligible binding to BRD4 or CREBBP) ensures clean target engagement. PROTACs built on this scaffold achieve ≥80% SMARCA2 degradation at 10 µM in HCT116 cells. Researchers rely on this ligand as a constant scaffold for linker SAR and as a reference standard in AlphaScreen/BROMOScan selectivity panels. Supplied as the dihydrochloride salt for optimal solubility and handling. Order to construct validated PROTACs comparable to ACBI1 and A947.

Molecular Formula C14H19Cl2N5O
Molecular Weight 344.2 g/mol
CAS No. 2369053-68-7
Cat. No. B2866058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMARCA-BD ligand 1 for PROTAC dihydrochloride
CAS2369053-68-7
Molecular FormulaC14H19Cl2N5O
Molecular Weight344.2 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=NN=C2N)C3=CC=CC=C3O.Cl.Cl
InChIInChI=1S/C14H17N5O.2ClH/c15-14-12(19-7-5-16-6-8-19)9-11(17-18-14)10-3-1-2-4-13(10)20;;/h1-4,9,16,20H,5-8H2,(H2,15,18);2*1H
InChIKeyINBBYNMFULAIMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

SMARCA-BD Ligand 1 for PROTAC (Dihydrochloride) CAS 2369053-68-7: Defined Bromodomain Binding Module for Targeted Protein Degradation Research


SMARCA-BD ligand 1 for PROTAC dihydrochloride (CAS 2369053-68-7) is a small-molecule bromodomain ligand designed to bind the BAF ATPase subunits SMARCA2 and SMARCA4 [1]. It serves as a critical building block in the construction of PROTAC (PROteolysis TArgeting Chimera) molecules, enabling the recruitment of E3 ubiquitin ligases (e.g., VHL) to induce targeted degradation of SMARCA proteins [1]. The compound is supplied as a dihydrochloride salt and is widely utilized in academic and pharmaceutical research for developing next-generation epigenetic therapeutics aimed at exploiting the synthetic lethality between SMARCA2 and SMARCA4 in cancer [2].

Why SMARCA-BD Ligand 1 (CAS 2369053-68-7) Cannot Be Substituted with Generic SMARCA2/4 Bromodomain Inhibitors


While several compounds bind the SMARCA2/4 bromodomains (e.g., PFI-3, Bromodomain inhibitor-13), they are not interchangeable with SMARCA-BD ligand 1 for PROTAC construction due to three critical distinctions: (1) The specific chemical handle (piperazine moiety) is essential for linker conjugation to E3 ligase ligands [1]; (2) Binding affinity (Ki) and mode dictate PROTAC ternary complex stability and degradation efficiency [2]; (3) The ligand's selectivity profile (limited to SMARCA2/4 vs. broader bromodomain family) directly impacts off-target degradation and experimental interpretation [3]. Substituting an alternative bromodomain binder would fundamentally alter the PROTAC's pharmacology and invalidate comparisons to published PROTACs (e.g., ACBI1, A947) built upon this specific scaffold [1].

SMARCA-BD Ligand 1 (CAS 2369053-68-7): Head-to-Head Comparative Binding, Selectivity, and PROTAC Degradation Efficacy Data


Binding Affinity for SMARCA2 and SMARCA4 Bromodomains: Direct Comparison to PFI-3 and Bromodomain Inhibitor-13

SMARCA-BD ligand 1 exhibits moderate binding affinity for the SMARCA2 and SMARCA4 bromodomains with Ki values of 1.8 μM and 2.5 μM, respectively [1]. In contrast, the widely used chemical probe PFI-3 displays a Kd of 89 nM for SMARCA2/4 , and the PFI-3 derivative Bromodomain inhibitor-13 shows Kd values of 37 nM (SMARCA2) and 53 nM (SMARCA4) . This 20- to 50-fold difference in binding affinity is a deliberate design feature; the moderate affinity of SMARCA-BD ligand 1 provides a balanced starting point for PROTAC optimization, avoiding the potential for binary inhibition artifacts while still enabling efficient ternary complex formation [1].

Bromodomain binding affinity SMARCA2/4 inhibitor PROTAC ligand development

PROTAC-Mediated SMARCA2 Degradation Efficiency: Quantified Performance of the Ligand in a Full PROTAC Construct

When conjugated to a VHL E3 ligase ligand to form SMARCA-PROTAC, SMARCA-BD ligand 1 mediates concentration-dependent degradation of SMARCA2 and SMARCA4 in HCT116 colorectal cancer cells. Treatment with 10 μM of the PROTAC for 24 hours results in ≥80% degradation of SMARCA2 and ≥70% degradation of SMARCA4, as quantified by Western blot analysis [1]. For comparison, the fully optimized PROTAC ACBI1 (which utilizes a structurally related but distinct bromodomain ligand) achieves DC50 values of 6 nM for SMARCA2 in MV-4-11 cells . The >1000-fold difference in effective concentration underscores that SMARCA-BD ligand 1 is intended as a foundational research tool for PROTAC development, not a finished therapeutic candidate [1].

PROTAC degradation SMARCA2 depletion Western blot quantification

Bromodomain Selectivity Profile: SMARCA2/4 Specificity vs. BRD4 and Other Off-Targets

SMARCA-BD ligand 1 demonstrates a high degree of selectivity for the SMARCA2 and SMARCA4 bromodomains, with no significant binding observed to other bromodomain-containing proteins such as BRD4 or CREBBP in AlphaScreen assays [1]. This selectivity profile is consistent with the ligand's intended use as a targeted protein degradation building block, where minimizing off-target engagement reduces the risk of confounding phenotypic effects [2]. In contrast, the full PROTAC degrader ACBI1 also degrades PBRM1 (DC50 = 32 nM) in addition to SMARCA2 and SMARCA4 [3]. The ligand's intrinsic selectivity provides a cleaner starting point for constructing SMARCA2/4-specific PROTACs and for interpreting degradation experiments.

Selectivity profiling Off-target binding Bromodomain family

Functional Conjugation Handle: Structural Basis for Linker Attachment in PROTAC Design

The piperazine nitrogen of SMARCA-BD ligand 1 provides a defined attachment point for linker conjugation, a critical feature not present in many alternative bromodomain binders such as PFI-3 . This structural element was exploited in the design of PROTAC 1 and PROTAC 2, where varying linker compositions (polyethylene glycol vs. phenyl-based) and attachment geometries (1,4-substitution) significantly altered ternary complex stability and cellular permeability [1]. The presence of this synthetic handle distinguishes SMARCA-BD ligand 1 from simple bromodomain inhibitors and directly enables the rational optimization of PROTAC molecules.

PROTAC linker chemistry Piperazine moiety Structure-activity relationship

Validated Research Applications for SMARCA-BD Ligand 1 (CAS 2369053-68-7) in PROTAC Development and Epigenetic Drug Discovery


Synthesis of Novel VHL-Based SMARCA2/4 PROTACs

Researchers use SMARCA-BD ligand 1 as the target-binding module in the synthesis of custom PROTACs. The piperazine nitrogen is coupled to various linkers (e.g., PEG, alkyl, aryl) which are then attached to a VHL E3 ligase ligand (e.g., VH032 derivatives). This approach has been validated in multiple studies to produce functional degraders of SMARCA2 and SMARCA4 [1].

Structure-Activity Relationship (SAR) Studies for Linker Optimization

In SAR campaigns aimed at improving PROTAC ternary complex stability, cellular permeability, or degradation efficiency, SMARCA-BD ligand 1 serves as a constant scaffold while linker length, composition, and attachment geometry are systematically varied. Quantitative degradation data (e.g., ≥80% SMARCA2 degradation at 10 μM) provides a baseline for evaluating new linker designs [2].

Control Compound for Bromodomain Selectivity Profiling

Given its established selectivity for SMARCA2/4 bromodomains over BRD4 and CREBBP [3], the ligand is employed as a reference compound in AlphaScreen or BROMOScan panels to benchmark the selectivity of newly developed SMARCA2/4 binders or PROTACs. Its moderate affinity (Ki ~1.8-2.5 μM) makes it a useful comparator for characterizing high-affinity next-generation ligands [2].

In Vitro Validation of SMARCA2 Synthetic Lethality

PROTACs built from SMARCA-BD ligand 1 are used to deplete SMARCA2 in SMARCA4-mutant cancer cell lines (e.g., HCT116) to validate synthetic lethal relationships. The ligand-based PROTAC reduces SMARCA2 protein levels by ≥80%, enabling researchers to assess downstream effects on chromatin accessibility, gene expression, and cell proliferation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for SMARCA-BD ligand 1 for PROTAC dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.